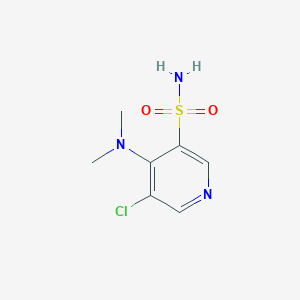

5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide

Description

Historical Context and Discovery Timeline

The discovery of this compound is rooted in the broader exploration of pyridine sulfonamides, which emerged prominently in the late 20th century as interest in sulfa drugs and heterocyclic pharmacophores intensified. Early synthetic routes to pyridine sulfonamides often involved sulfonation of pyridine derivatives, as demonstrated in the production of pyridine-3-sulfonic acid via oxidation and sulfonation of 3-chloropyridine. The introduction of dimethylamino and chloro substituents likely arose from efforts to modulate electronic properties and solubility, with key advancements occurring in the 2010s through iterative structural optimization campaigns.

A critical milestone was the development of regioselective sulfonylation techniques, enabling precise functionalization at the pyridine 3-position. For instance, the synthesis of 4-(pyridine-3-sulfonamido)butyl derivatives showcased the compatibility of sulfonamide groups with complex substitution patterns on pyridine rings. These methods laid the groundwork for synthesizing this compound, though its first reported synthesis remains undocumented in public literature, suggesting proprietary origins in pharmaceutical research.

Structural Significance in Heterocyclic Chemistry

The molecular architecture of this compound exemplifies strategic functionalization to achieve tailored electronic and steric effects:

- Pyridine Core : The aromatic nitrogen at position 1 confers basicity (pKa ~6.7), while the chloro group at position 5 enhances electrophilicity through inductive effects.

- Dimethylamino Group : Positioned ortho to the sulfonamide, this strongly electron-donating substituent creates a push-pull electronic system, polarizing the ring and influencing reactivity in cross-coupling or nucleophilic substitution reactions.

- Sulfonamide Moiety : The -SO2NH2 group at position 3 introduces hydrogen-bonding capacity and acidity (pKa ~10–12), making the compound a candidate for enzyme active-site interactions.

Table 1: Key Structural Features and Their Implications

| Feature | Position | Electronic Effect | Functional Role |

|---|---|---|---|

| Chloro substituent | 5 | Electron-withdrawing (-I) | Enhances electrophilic substitution |

| Dimethylamino group | 4 | Electron-donating (+I, +M) | Modulates solubility and basicity |

| Sulfonamide | 3 | Electron-withdrawing (-I), acidic | Enables hydrogen bonding interactions |

This configuration creates a multifunctional scaffold capable of participating in diverse chemical transformations, such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the chloro position, while maintaining stability under physiological conditions.

Current Research Landscape and Knowledge Gaps

Recent studies have explored this compound as a building block in antiviral and anticancer agents, leveraging its ability to engage biological targets through sulfonamide-mediated interactions. For example, structural analogs featuring pyridine-3-sulfonamide groups have demonstrated inhibitory activity against HIV-1 reverse transcriptase by occupying a hydrophobic tunnel near the enzyme's active site. However, specific data on the biological activity of the dimethylamino-substituted variant remain sparse, highlighting a critical research gap.

Synthetic challenges persist in achieving high-yield, scalable production. Current methods adapted from pyridine sulfonic acid synthesis—such as the hydrogenation of pyridine-N-oxide intermediates using Raney nickel catalysts—may require optimization to accommodate the steric bulk of the dimethylamino group. Additionally, the compound's potential as a catalyst or ligand in asymmetric synthesis remains unexplored, presenting opportunities for methodological innovation.

Ongoing Research Priorities :

- Elucidation of structure-activity relationships in antimicrobial and anticancer assays

- Development of enantioselective synthetic routes to access chiral derivatives

- Computational modeling to predict metabolic stability and off-target interactions

Structure

3D Structure

Properties

Molecular Formula |

C7H10ClN3O2S |

|---|---|

Molecular Weight |

235.69 g/mol |

IUPAC Name |

5-chloro-4-(dimethylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C7H10ClN3O2S/c1-11(2)7-5(8)3-10-4-6(7)14(9,12)13/h3-4H,1-2H3,(H2,9,12,13) |

InChI Key |

MNRKYZNXCSYNSU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=NC=C1S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide typically involves the amination of halopyridines with dimethylamine. For instance, the amination of 2- and 4-halopyridines with dimethylamine yields the target products in 83–91% yield . The reaction conditions often require the presence of a catalyst, such as copper iodide, to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted pyridine derivatives. These products have various applications in chemical synthesis and pharmaceutical research.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its sulfonamide moiety allows it to interact with various biological targets, including enzymes and proteins, potentially inhibiting their activity.

- Antimicrobial Properties : Studies indicate that 5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide has shown effectiveness against a range of bacterial strains. For example, its derivatives have been evaluated for their minimal inhibitory concentrations against both Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial properties .

- Cytotoxicity and Apoptosis : Research has also focused on the cytotoxic effects of this compound on cancer cell lines. The MTT assay has been employed to assess cell viability, while Annexin V binding assays have been used to detect apoptotic activity. These studies suggest that sulfonamide derivatives may serve as potential candidates for cancer treatment due to their ability to induce apoptosis in tumor cells .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring : The initial step often includes the formation of a pyridine ring through cyclization reactions involving appropriate precursors.

- Sulfonation : The introduction of the sulfonamide group is achieved via sulfonation reactions using sulfuric acid or chlorosulfonic acid.

- Dimethylamino Group Introduction : The dimethylamino group is introduced through nucleophilic substitution reactions with suitable amines.

These synthetic pathways can be optimized using various reagents and conditions to enhance yield and purity. Advanced techniques such as continuous flow reactors may also be employed in industrial settings to improve production efficiency.

Therapeutic Potential

The therapeutic applications of this compound are extensive:

- PI3-Kinase Inhibition : Compounds similar to this compound have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes, including growth, proliferation, and survival. Inhibition of PI3K has therapeutic implications in treating cancers and inflammatory diseases .

- Drug Development : The compound's ability to modulate enzyme activity positions it as a valuable scaffold in drug development efforts targeting various diseases, including autoimmune disorders and respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies

Several case studies have highlighted the compound's efficacy in specific applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. As a nucleophilic catalyst, it facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The dimethylamino and sulfonamide functional groups are critical to the compound’s behavior. Below, it is compared to analogs with shared structural motifs, focusing on reactivity, physical properties, and applications.

Ethyl 4-(Dimethylamino) Benzoate

- Structure: A benzene ring substituted with a dimethylamino group at position 4 and an ethyl ester at position 1.

- Reactivity: Exhibits higher reactivity in resin polymerization compared to methacrylate-based amines, achieving a 15–20% greater degree of conversion in resin cements due to efficient electron donation from the dimethylamino group .

- Physical Properties : Superior flexural strength (85–90 MPa) and lower water sorption (25–30 µg/mm³) in resin matrices, attributed to the stability of the benzene ring and ester group .

2-(Dimethylamino) Ethyl Methacrylate

- Structure: A methacrylate ester linked to a dimethylaminoethyl group.

- Reactivity: Lower inherent reactivity (10–15% lower conversion than ethyl 4-(dimethylamino) benzoate) but enhanced by diphenyliodonium hexafluorophosphate (DPI), which increases radical generation efficiency .

- Physical Properties : Improved mechanical properties (e.g., 70–75 MPa flexural strength) only at higher amine concentrations (1:2 CQ/amine ratio), suggesting dependency on stoichiometry .

5-Chloro-4-(Dimethylamino)pyridine-3-sulfonamide

- Structure: Pyridine core with chloro, dimethylamino, and sulfonamide substituents.

- Key Differences: Electronic Effects: The pyridine ring’s inherent electron deficiency, combined with the sulfonamide’s electron-withdrawing nature, may reduce nucleophilicity compared to benzene-based analogs like ethyl 4-(dimethylamino) benzoate. Solubility: Sulfonamide groups typically enhance water solubility, but the chloro substituent could counterbalance this by increasing hydrophobicity. Potential Applications: Likely divergent from resin-based compounds due to sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase).

Comparative Data Table

Biological Activity

5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinases (PI3K). This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀ClN₃O₂S, with a molecular weight of 235.69 g/mol. The compound features a pyridine ring substituted with a chloro group, a dimethylamino group, and a sulfonamide functional group. These structural components contribute to its reactivity and biological activity.

This compound primarily acts as an inhibitor of PI3K, which plays a crucial role in various cellular signaling pathways related to growth and metabolism. Inhibiting PI3K has therapeutic implications for treating cancer, autoimmune diseases, and other conditions linked to aberrant cell signaling.

Inhibition of PI3K

Research indicates that this compound shows selectivity for specific isoforms of PI3K, making it a candidate for further pharmacological evaluation. The inhibition of PI3K can lead to reduced cell proliferation and survival in various cancer cell lines.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties. For instance, sulfonamide derivatives have been shown to inhibit COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators like PGE2 .

Antimicrobial and Antitumor Activity

The compound has also been investigated for its antimicrobial and antitumor properties. Studies have demonstrated that related sulfonamide compounds can exhibit significant antibacterial activity against various strains, as well as potent cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) .

Case Studies and Experimental Data

-

Inhibition of Cancer Cell Growth :

- A study reported that derivatives of pyridine sulfonamides showed IC50 values in the low micromolar range against cancer cell lines, indicating strong growth inhibition .

- The specific IC50 for this compound is yet to be fully characterized but is expected to be comparable based on structural activity relationships.

- Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Attributes |

|---|---|---|

| 2-Chloro-N-(phenyl)pyridine-3-sulfonamide | Contains a phenyl group instead of dimethylamino | Potentially different binding affinities |

| 4-Methoxy-N-(methyl)pyridine-3-sulfonamide | Features a methoxy substituent on the pyridine ring | Different electronic properties affecting activity |

| 5-Fluoro-N,N-dimethylpyridin-3-sulfonamide | Fluorine substitution instead of chlorine | May exhibit altered pharmacokinetics |

These comparisons highlight how variations in substituents can significantly influence biological activity and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-4-(dimethylamino)pyridine-3-sulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a pyridine precursor. A stepwise approach includes:

Chlorination : Introduce the chloro group at the 5-position using POCl₃ or SOCl₂ under reflux conditions.

Sulfonamide Formation : React the intermediate with sulfonating agents (e.g., sulfonyl chloride derivatives) in anhydrous pyridine or DMF to form the sulfonamide moiety .

Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino at C4, sulfonamide at C3) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 260.05).

- X-ray Crystallography : Resolve structural ambiguities using SHELX programs (e.g., SHELXL for refinement) .

- HPLC : Assess purity (>98%) with reverse-phase methods .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 4°C, away from light and moisture.

- Waste Disposal : Collect organic waste separately and incinerate via certified hazardous waste services .

Q. How can researchers determine solubility and formulate this compound for in vitro assays?

Methodological Answer:

Q. What initial biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- MTT Assay : Screen for antiproliferative effects in cancer cell lines (e.g., H2228 lung cancer cells) .

- Kinase Inhibition : Use ATP-competitive assays (e.g., CDK7 inhibition, as seen in THZ1 analogs) with IC₅₀ determination .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?

Methodological Answer:

Q. What structure-activity relationship (SAR) strategies enhance bioactivity?

Methodological Answer:

Q. How should researchers address contradictions in biological or analytical data?

Methodological Answer:

Q. What advanced mechanistic studies elucidate its mode of action?

Methodological Answer:

Q. How can synergistic effects with other therapeutics be systematically studied?

Methodological Answer:

- Combination Index (CI) : Use Chou-Talalay method to evaluate synergism (CI < 1) with DNA repair inhibitors (e.g., PARP inhibitors).

- In Vivo Models : Test efficacy in xenograft models with co-administration; monitor tumor volume and survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.